7-Bromo-6-methoxyindoline-2,3-dione
Description
7-Bromo-6-methoxyindoline-2,3-dione is a halogenated indoline derivative characterized by a bicyclic structure featuring a bromine substituent at the 7-position and a methoxy group at the 6-position. This compound belongs to the indoline-2,3-dione family, which is structurally analogous to isatin (indoline-2,3-dione) but modified with substituents that enhance its chemical and pharmacological properties.
Properties
CAS No. |
1180497-44-2 |
|---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
7-bromo-6-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H6BrNO3/c1-14-5-3-2-4-7(6(5)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) |
InChI Key |
KWVAKRDVVDAPRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methoxyindoline-2,3-dione typically involves the bromination of 6-methoxyindoline-2,3-dione. The process can be summarized as follows:
Starting Material: 6-Methoxyindoline-2,3-dione.
Bromination: The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques like high-performance liquid chromatography (HPLC) may also be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-methoxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoline-2,3-dione derivatives.
Scientific Research Applications
7-Bromo-6-methoxyindoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-6-methoxyindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 7-Bromo-6-methoxyindoline-2,3-dione are influenced by its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Indoline-2,3-dione Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Receptor Affinity
- The introduction of bromine at the 7-position (as in this compound) may sterically hinder interactions with σ1 receptors, which typically favor smaller substituents. In contrast, 7-Bromo-5-fluoroindoline-2,3-dione exhibits moderate σ2 receptor affinity (Kᵢ = 42 nM), suggesting fluorination enhances selectivity for this subtype .
- Indoline-2,3-dione derivatives lacking halogenation (e.g., isatin) show negligible σ1/σ2 binding, underscoring the necessity of halogen or methoxy groups for receptor engagement .
However, excessive halogenation (e.g., tetrabromoindole) may reduce solubility, as seen in 2,3,5,6-tetrabromoindole (ClogP ≈ 4.5) .
Synthetic Accessibility
- Bromination at the 7-position is achievable via electrophilic substitution, as demonstrated in analogous compounds like 3-Bromo-1-methyl-7-azaindole (yield: 75–80%) . Methoxy groups are typically introduced via nucleophilic substitution or Ullmann coupling.
Biological Activity
7-Bromo-6-methoxyindoline-2,3-dione is a synthetic compound belonging to the indoline class, characterized by its bromine and methoxy substituents. The molecular formula is , with a molecular weight of approximately 244.06 g/mol. This compound has garnered attention due to its significant biological activities, particularly in cancer research and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound can modulate key biological processes such as cell proliferation and apoptosis, which are critical in cancer biology .
Anticancer Properties
Studies have shown that this compound exhibits potent anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, it has been reported to affect the growth of HepG2 cells (a liver cancer cell line) with an effective concentration (EC50) significantly lower than many standard chemotherapeutics.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibition properties. It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways associated with cancer progression. This inhibition can lead to altered gene expression and metabolic changes within cells, further contributing to its anticancer effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 7-Methylindoline-2,3-dione | Methyl group at the 7-position | Lacks bromine; different reactivity profile |
| 6-Methoxyindoline-2,3-dione | Methoxy group at the 6-position | Different substitution pattern |
| Indoline-2,3-dione | No substituents on the indole structure | Simplest form; lacks functional groups |
| 4,6-Dimethoxyindoline-2,3-dione | Two methoxy groups at positions 4 and 6 | Increased hydrophilicity; different biological activity |
| 5-(Trifluoromethoxy)indoline-2,3-dione | Trifluoromethoxy group instead of methoxy | Enhanced electronic properties affecting reactivity |
This table illustrates how the unique combination of bromine and methoxy groups in this compound enhances its reactivity and potential applications compared to similar compounds.
In Vitro Studies
In vitro studies have demonstrated that treatment with this compound leads to significant reductions in cell viability across multiple cancer cell lines. For example:
- HepG2 Cells : EC50 values indicate a potent inhibitory effect on growth.
- Pseudomonas aeruginosa : The compound shows antimicrobial activity with notable zones of inhibition compared to standard antibiotics .
Metabolic Stability
Research has also focused on the metabolic stability of this compound. Studies indicate that modifications in the structure can enhance metabolic stability while maintaining biological activity. For instance, variations in substituents have shown differing impacts on solubility and enzyme interaction profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
